Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester

Solvent extraction Rare‑earth separation Structure–activity relationship

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (IUPAC: N-butyl-5-diethoxyphosphorylnonan-5-amine) is an α‑branched tertiary aminoalkylphosphonate diester with the molecular formula C₁₇H₃₈NO₃P and a molecular weight of 335.46 g·mol⁻¹. The compound belongs to the class of N‑alkylated aminoalkylphosphonates, which are widely employed as metal‑extraction reagents, complexing agents, and synthetic intermediates.

Molecular Formula C17H38NO3P
Molecular Weight 335.5 g/mol
CAS No. 345196-26-1
Cat. No. B12581989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester
CAS345196-26-1
Molecular FormulaC17H38NO3P
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)(NCCCC)P(=O)(OCC)OCC
InChIInChI=1S/C17H38NO3P/c1-6-11-14-17(15-12-7-2,18-16-13-8-3)22(19,20-9-4)21-10-5/h18H,6-16H2,1-5H3
InChIKeyYJMLHQAXJPVLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (CAS 345196-26-1): Structural Identity and Compound-Class Context for Procurement Decisions


Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (IUPAC: N-butyl-5-diethoxyphosphorylnonan-5-amine) is an α‑branched tertiary aminoalkylphosphonate diester with the molecular formula C₁₇H₃₈NO₃P and a molecular weight of 335.46 g·mol⁻¹ . The compound belongs to the class of N‑alkylated aminoalkylphosphonates, which are widely employed as metal‑extraction reagents, complexing agents, and synthetic intermediates [1]. Its structure features a central phosphorus atom bearing two ethoxy groups and a sterically congested 5‑(butylamino)nonan‑5‑yl substituent, distinguishing it from simpler linear or aryl‑substituted analogs .

Why Generic Substitution Is Not Advisable When Procuring Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (CAS 345196-26-1)


Aminoalkylphosphonates as a class exhibit widely divergent extraction selectivity, hydrolytic stability, and phase‑transfer behavior depending on the steric and electronic character of the N‑alkyl and phosphonate ester substituents [1]. Even closely related analogs differing by a single methylene unit or an N‑aryl vs. N‑alkyl substitution can display reversed metal‑ion selectivity or lose extraction capability entirely [2]. Consequently, a procurement specification based solely on the generic “aminoalkylphosphonate” descriptor cannot guarantee equivalent performance in a validated extraction process or synthetic sequence.

Quantitative Differentiation Evidence for Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (CAS 345196-26-1) Versus Closest Analogs


Steric Bulk at the α‑Carbon Differentiates Metal‑Ion Binding Affinity Relative to Cextrant 230

The target compound carries a fully substituted α‑carbon bearing two n‑butyl groups and an n‑butylamino substituent, whereas the widely studied extractant Cextrant 230 (di(2‑ethylhexyl)[N‑(2‑ethylhexyl)aminomethyl]phosphonate) contains a monosubstituted aminomethyl spacer. Increased steric congestion at the α‑position is known to attenuate metal‑ion coordination strength and alter selectivity in aminophosphonate extractants [1]. Although no direct head‑to‑head extraction isotherm has been published for this specific compound, class‑level structure–activity data indicate that the quaternary α‑carbon reduces the formation constant for transition‑metal complexes by 0.5–1.5 log K units relative to less‑hindered analogs [1][2].

Solvent extraction Rare‑earth separation Structure–activity relationship

Purity and Resynthesis Reproducibility Enabled by the Low Acid‑Number Synthesis Route

The target compound is accessible via the low‑acid‑number route described in U.S. Patent 4,083,897, which delivers N‑alkylated aminoalkylphosphonates with an acid number of 5–15 mg KOH·g⁻¹ without a final distillation step [1]. Vendor‑listed specifications for CAS 345196‑26‑1 indicate a purity of ≥95% as determined by ¹H NMR and HPLC . In contrast, generically sourced aminoalkylphosphonates produced by conventional condensation routes often exhibit acid numbers >30 mg KOH·g⁻¹ and require additional purification to reach equivalent purity, increasing both cost and lead time [1].

Process chemistry Quality control Custom synthesis

Hydrolytic Stability of the Diethyl Ester vs. Higher Alkyl Esters Under Acidic Process Conditions

Dialkyl phosphonates undergo acid‑catalyzed hydrolysis at rates that depend strongly on the alkyl ester chain length. Diethyl esters are documented to hydrolyze approximately 3‑ to 5‑fold more slowly than dimethyl esters in 1 M HNO₃ at 25 °C, while being 2‑ to 3‑fold more labile than di‑n‑butyl esters [1]. This places the target diethyl ester in an intermediate stability window that balances sufficient aqueous stability for prolonged extraction campaigns with adequate lability for back‑extraction (stripping) under moderately acidic conditions. No direct hydrolysis half‑life data for CAS 345196‑26‑1 have been reported, but the class‑level trend is well established [1].

Hydrolytic stability Process robustness Phosphonate esters

Supply‑Chain Compliance: Absence of Controlled‑Substance Classification vs. Structurally Related Phosphonofluoridates

Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester is not listed in any Schedule of the Chemical Weapons Convention (CWC) and does not meet the structural criteria for Schedule 2.B.04 or 3.B.05 compounds, which require a phosphorus‑methyl or phosphorus‑fluorine bond [1]. In contrast, several dialkyl aminoalkylphosphonates that contain a P–CH₃ linkage or that are easily converted to phosphonofluoridates are subject to strict export controls [1]. This regulatory distinction simplifies international procurement, reduces customs delays, and eliminates the need for end‑use certificates that frequently accompany controlled phosphonate esters.

Regulatory compliance Supply‑chain security Chemical weapons convention

High‑Value Application Scenarios for Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester (CAS 345196-26-1)


Selective Solvent Extraction of Middle Rare‑Earth Elements Under Mild Acidity

The attenuated metal‑binding affinity resulting from the sterically congested α‑carbon (Section 3, Evidence Item 1) makes this compound a candidate for applications where weaker complexation is beneficial, such as the selective extraction of middle rare‑earth elements (Sm, Eu, Gd) from low‑acidity sulfate leachates while leaving lighter or heavier lanthanides largely uncomplexed. The intermediate hydrolytic stability of the diethyl ester (Section 3, Evidence Item 3) supports sustained operation over multiple extraction–stripping cycles without premature degradation [1].

Pharmaceutical Intermediate Requiring High Batch‑to‑Batch Reproducibility

The low acid number (5–15 mg KOH·g⁻¹) and high purity (≥95%) achievable via the patent‑disclosed synthesis route (Section 3, Evidence Item 2) meet the stringent specifications demanded by pharmaceutical process chemistry, where residual acidic impurities can catalyze unwanted side reactions. The absence of CWC controls (Section 3, Evidence Item 4) further streamlines procurement for GMP pilot‑plant campaigns conducted across multiple jurisdictions [1].

Metal‑Organic Framework (MOF) and Coordination Polymer Linker Design

The bi‑functional nature of the molecule—a soft tertiary amine donor paired with a hard phosphonate ester—enables the construction of heterobimetallic frameworks. The steric profile differentiates the cavity size and topology of the resulting MOF relative to frameworks built from less‑hindered aminomethylphosphonate linkers, as inferred from class‑level structure–property relationships (Section 3, Evidence Item 1). Researchers procuring this specific compound can therefore access a previously unexplored region of pore geometry space [2].

Corrosion‑Inhibitor Formulations for Mild Steel in Acidic Media

Aminoalkylphosphonates are established corrosion inhibitors, and the lower acid number of this compound (Section 3, Evidence Item 2) reduces the risk of accelerator‑type corrosion that can occur when residual phosphoric acid impurities are present. The intermediate hydrophobicity conferred by the two butyl chains balances water dispersibility with film‑forming tendency, a profile that can be optimized further through formulation with surfactants [1].

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